molecular formula C7H6ClNO2 B1327120 5-Cyclopropylisoxazole-3-carbonyl chloride CAS No. 53064-58-7

5-Cyclopropylisoxazole-3-carbonyl chloride

Cat. No. B1327120
CAS RN: 53064-58-7
M. Wt: 171.58 g/mol
InChI Key: WBXZKRXYZLOYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Cyclopropylisoxazole-3-carbonyl chloride is a chemical of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. While the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related isoxazole compounds involves multiple steps, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. For instance, the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride starts from 2-chloro-6-fluorobenzaldehyde and proceeds through these steps to yield the final product with a total yield of 60.2% . This suggests that a similar approach could be applied to synthesize 5-Cyclopropylisoxazole-3-carbonyl chloride, with modifications to the starting materials and reaction conditions to accommodate the cyclopropyl group.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex, with non-planar conformations as seen in the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole . The conformational analysis of such compounds is crucial for understanding their chemical behavior and can be studied using methods like X-ray analysis and quantum mechanical calculations. These techniques could be applied to 5-Cyclopropylisoxazole-3-carbonyl chloride to determine its most stable conformation and how it might influence reactivity.

Chemical Reactions Analysis

Isoxazole derivatives exhibit diverse reactivity patterns. For example, the electroreduction of 5-cyclopropylisoxazole generates a reactive anion that shows dual reactivity, leading to different products depending on the reaction conditions and the nature of the electrophile . This indicates that 5-Cyclopropylisoxazole-3-carbonyl chloride could also participate in various chemical reactions, potentially leading to a range of products with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-containing compounds can be influenced by the presence of the cyclopropyl group. Cyclopropylcarbonyl chloride, for example, exists as a mixture of two rotational isomers with different stabilities in various states of matter . This information suggests that 5-Cyclopropylisoxazole-3-carbonyl chloride may also exhibit unique physical properties and isomerization behavior, which could be important for its handling and application in chemical synthesis.

Scientific Research Applications

Dual Reactivity in Electrogenerated Salts

  • Abstract: The dual reactivity of cyano ketone anions, derived from the electroreduction of 5-cyclopropylisoxazole, demonstrates varied chemical behaviors. These anions react with acetyl chloride to yield O-acylation products and with hydroxylamine hydrochloride to produce 5-amino-3-cyclopropylisoxazole. This research highlights the versatile chemical properties of these compounds (Petrosyan, Neverov, & Sigacheva, 2007).

Synthesis of Substituted Isoxazole Compounds

  • Abstract: A study explored the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, revealing a practical and high-yield synthetic route. This research contributes to the development of synthetic methods for isoxazole derivatives (Su Wei-ke, 2008).

Spirohexane Series in Arbuzov Reaction

  • Abstract: The behavior of carbonyl compounds in the Arbuzov reaction was studied, particularly focusing on spirohexane series. The research found that spiro[2.3]hexane-5-carbonyl chloride reacts with phosphorous and arylphosphonous acids esters, leading to the production of new organophosphorus compounds (Mitrasov, Sosnov, & Kondrat’yeva, 2013).

Isoxazole-based Amides Synthesis

  • Abstract: A study on isoxazole-based amides showcased their synthesis through the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with different amines. These compounds were evaluated for anti-inflammatory and antimicrobial activities, highlighting their potential pharmaceutical applications (Kauthale et al., 2018).

Novel Thiazole and 1,3,4-Thiadiazole Derivatives Synthesis

  • Abstract: Research into the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety revealed potent anticancer agents. This underscores the significance of isoxazole derivatives in medicinal chemistry (Gomha et al., 2017).

Future Directions

Isoxazoles, including 5-Cyclopropylisoxazole-3-carbonyl chloride, are of significant interest in drug discovery due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of eco-friendly synthetic strategies and the exploration of isoxazoles’ potential applications in medicinal chemistry .

properties

IUPAC Name

5-cyclopropyl-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXZKRXYZLOYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649353
Record name 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropylisoxazole-3-carbonyl chloride

CAS RN

53064-58-7
Record name 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.